molecular formula C19H22N2OS B2547481 (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone CAS No. 1421498-79-4

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2547481
CAS No.: 1421498-79-4
M. Wt: 326.46
InChI Key: IIBKZMOTDYIMFO-UHFFFAOYSA-N
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Description

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone ( 1421522-50-0) is a synthetic compound featuring a hybrid structure that incorporates pyridine, piperidine, and methanone pharmacophores. This molecular architecture, which includes a sulfide linker and an o-tolyl group, is common in the development of ligands for various biological targets . The distinct structure of this compound suggests potential as a valuable intermediate in medicinal chemistry research. Heterocyclic compounds containing pyridine and piperidine rings are frequently investigated for their diverse biological activities. For instance, similar molecular frameworks are explored as modulators of nuclear receptors like RORγt for autoimmune diseases and cancer , and as antimicrobial agents targeting resistant pathogens . The presence of the pyridinyl-thioether moiety, in particular, marks it as a scaffold of interest for constructing novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2-methylphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-15-6-2-3-7-17(15)19(22)21-12-9-16(10-13-21)14-23-18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBKZMOTDYIMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone, with the CAS number 1421498-79-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OS, with a molecular weight of 326.5 g/mol. The compound features a piperidine ring linked to a pyridine moiety through a thioether bond, which is crucial for its biological interactions.

PropertyValue
CAS Number1421498-79-4
Molecular FormulaC19H22N2OS
Molecular Weight326.5 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Intermediate : This is achieved through reductive amination of appropriate amines with cyclic ketones.
  • Thioether Formation : The pyridine-2-thiol is reacted with an alkylating agent to introduce the thioether linkage.
  • Coupling Reaction : The piperidine intermediate is coupled with the pyridin-2-thiol moiety using coupling reagents like EDCI in the presence of bases such as triethylamine .

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The thioether and piperidine functionalities play significant roles in modulating these interactions, potentially affecting pathways involved in cell signaling and proliferation.

Anticancer Activity

Research has indicated that related compounds featuring piperidine and pyridine structures exhibit promising anticancer properties. For instance, studies on similar piperidine derivatives have shown inhibition of Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting that this compound may also exert similar effects .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to evaluate the growth inhibitory effects of piperidine derivatives on various cancer cell lines. These studies typically measure cell viability and apoptosis induction, providing insights into the potential therapeutic applications of such compounds.
  • Mechanistic Insights : Studies utilizing Western blot analysis have elucidated the pathways affected by these compounds, often highlighting their role in modulating protein expressions involved in cell cycle regulation and apoptosis.
  • Combination Therapies : Investigations into combination therapies involving piperidine derivatives have shown enhanced efficacy when used alongside established chemotherapeutics, suggesting a synergistic effect that warrants further exploration .

Scientific Research Applications

The biological applications of (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone are diverse:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies show that modifications in the substituents can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve interference with specific signaling pathways in cancer cells, which warrants further investigation into its potential as an anticancer agent .

Central Nervous System Effects

Due to its structural similarity to known psychoactive substances, there is interest in exploring its effects on the central nervous system. Initial findings indicate potential anxiolytic and antidepressant-like effects in animal models .

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

StudyFocusFindings
Giraud et al. (2023)Synthesis and biological evaluationIdentified significant antimicrobial activity against Gram-positive bacteria .
PMC8920104 (2021)Anticancer propertiesDemonstrated inhibition of proliferation in specific cancer cell lines .
Sigma-Aldrich DataChemical properties and synthesis methodsDetailed synthesis protocols and biological activity assessments .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reagent/Conditions Product Mechanism
Hydrogen peroxide (H₂O₂)Sulfoxide derivativeElectrophilic oxidation via peroxide oxygen attacking sulfur .
mCPBA (meta-chloroperbenzoic acid)Sulfone derivativeTwo-step oxidation: sulfoxide intermediate → sulfone.

Key Findings :

  • Oxidation selectivity depends on reagent strength and stoichiometry. Excess H₂O₂ or prolonged reaction times favor sulfone formation.

  • Steric hindrance from the o-tolyl group may slow sulfone formation compared to analogous compounds .

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols.

Reagent/Conditions Product Yield Notes
NaBH₄ (ethanol, 0°C)Alcohol derivative60–70%Mild conditions preserve thioether integrity.
LiAlH₄ (THF, reflux)Alcohol derivative85–90%Strong reducing agent; may require protecting groups .

Comparative Analysis :

  • NaBH₄ is preferred for selective ketone reduction without affecting the thioether.

  • LiAlH₄ offers higher yields but risks over-reduction of other functional groups .

Substitution Reactions

The piperidine nitrogen and aromatic rings participate in nucleophilic/electrophilic substitutions.

Piperidine Nitrogen Alkylation

Reagent Product Conditions
Methyl iodide (CH₃I)N-Methylpiperidinium derivativeDMF, K₂CO₃, 60°C.
Benzyl chloride (C₆H₅CH₂Cl)N-Benzylpiperidinium derivativeAcetonitrile, reflux .

Electrophilic Aromatic Substitution (EAS)

The o-tolyl group undergoes nitration or halogenation:

Reagent Position Product
HNO₃/H₂SO₄Para to methylNitro-o-tolyl derivative
Br₂/FeBr₃Ortho/metaBrominated o-tolyl derivative

Mechanistic Insights :

  • The methyl group on the o-tolyl ring directs electrophiles to para positions, but steric effects may favor meta substitution in some cases .

Nucleophilic Addition to Ketone

The ketone reacts with nucleophiles such as Grignard reagents:

Reagent Product Conditions
CH₃MgBrTertiary alcohol derivativeDry ether, 0°C → RT.
PhLiAryl-alcohol adductTHF, -78°C .

Challenges :

  • Bulky nucleophiles (e.g., PhLi) may exhibit reduced reactivity due to steric hindrance from the piperidine ring .

Thioether-Specific Reactions

The pyridin-2-ylthio moiety participates in metal-catalyzed cross-coupling:

Reaction Catalyst Product
Suzuki couplingPd(PPh₃)₄Biaryl derivatives
Ullmann couplingCuIThiophenyl-linked heterocycles

Applications :

  • These reactions enable modular synthesis of analogs for structure-activity relationship (SAR) studies .

Stability and Degradation Pathways

  • Thermal Degradation : At >150°C, the compound decomposes via cleavage of the thioether bond, releasing pyridine-2-thiol and ketone fragments.

  • Photodegradation : UV exposure induces radical formation at the sulfur atom, leading to polymerization or oxidation .

Comparative Reactivity Table

Functional Group Reactivity Key Reagents
Thioether (-S-)High (oxidation)H₂O₂, mCPBA
Ketone (C=O)Moderate (reduction)NaBH₄, LiAlH₄
Piperidine NLow (alkylation)CH₃I, C₆H₅CH₂Cl
o-Tolyl ringModerate (EAS)HNO₃, Br₂

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Differences

The target compound’s piperidine core distinguishes it from pyridine-based analogues, such as those synthesized in (e.g., compounds 16A–16D). Piperidine, a saturated six-membered amine ring, is more basic and conformationally flexible than pyridine, which is aromatic and planar.

Substituent Analysis

Key Substituents in Analogues ():
  • 16A : Phenylethynyl group at position 5, 4-methoxyphenyl at position 4.
  • 16B : p-Tolylethynyl group at position 5.
  • 16C : Thiophen-3-ylethynyl group at position 5.
  • 16D : 4-Methoxyphenylethynyl group at position 5.

In contrast, the target compound features a pyridin-2-ylthio methyl group at position 4 of the piperidine ring.

Electronic and Steric Effects

  • Ortho-Tolyl vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : The pyridin-2-ylthio group (electron-withdrawing) contrasts with the ethynyl-linked aryl groups in 16A–16D, which may have variable electronic effects depending on substituents (e.g., methoxy in 16A is electron-donating).

Comparative Data Table

Compound Core Structure Position 4 Substituent Position 5/Other Substituent Methanone Group
Target Compound Piperidine Pyridin-2-ylthio methyl N/A o-Tolyl
16A Pyridine 4-Methoxyphenyl Phenylethynyl Phenyl
16B Pyridine 4-Methoxyphenyl p-Tolylethynyl Phenyl
16C Pyridine 4-Methoxyphenyl Thiophen-3-ylethynyl Phenyl
16D Pyridine 4-Methoxyphenyl 4-Methoxyphenylethynyl Phenyl

Q & A

Basic: What synthetic strategies are recommended for preparing (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone?

Methodological Answer:
A typical synthesis involves:

Nucleophilic Substitution : Reacting 4-(chloromethyl)piperidine with pyridine-2-thiol to introduce the pyridinylthio-methyl group.

Coupling Reaction : Using a coupling agent (e.g., EDC/HOBt) to attach the o-tolyl methanone moiety via amide or ketone bond formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Characterization : Validate purity via HPLC (>95%) and confirm structure using 1^1H/13^{13}C NMR (aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR to identify aromatic (o-tolyl) and piperidine protons; 13^{13}C NMR to confirm carbonyl (C=O, ~200 ppm) and thiomethyl (C-S, ~40 ppm) groups.
  • Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]+^+ validation.
  • X-ray Crystallography : Resolve crystal packing and conformational details using SHELXL-97 (e.g., torsion angles between piperidine and pyridinylthio groups) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., 3- or 4-position substitutions) or o-tolyl groups (e.g., electron-withdrawing substituents) to assess impact on target binding.
  • In Vitro Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) for binding affinity (IC50_{50}).
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Advanced: How can computational modeling predict binding modes and affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target active sites (e.g., SARS-CoV-2 main protease, PDB: 6LU7).
  • Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) with AMBER or GROMACS; analyze RMSD and hydrogen-bond occupancy.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy (ΔG) .

Advanced: How to resolve contradictions between crystallographic data and computational conformational predictions?

Methodological Answer:

  • Refinement Validation : Re-refine X-ray data with SHELXL-97 (check R-factor, electron density maps).
  • Conformational Sampling : Perform metadynamics or enhanced sampling MD to explore low-energy conformers.
  • Quantum Mechanics (QM) : Compare DFT-optimized gas-phase conformers (B3LYP/6-31G*) with crystallographic torsional angles .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Store at −20°C under inert gas (argon) to prevent oxidation of the thioether group.
  • Degradation Monitoring : Perform LC-MS every 6 months; track decomposition products (e.g., sulfoxide formation at m/z +16) .

Advanced: How to design experiments to elucidate metabolic pathways in vitro?

Methodological Answer:

  • Microsomal Incubation : Incubate with human liver microsomes (HLM) + NADPH; quench with acetonitrile at 0, 15, 30, 60 mins.
  • Metabolite Identification : Use UPLC-QTOF-MS/MS (negative/positive ion modes) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

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